4-(3-Methoxyphenyl)-4-oxobutanoic acid
Description
Contextualization within Butanoic Acid Derivatives
Butanoic acid, a simple four-carbon carboxylic acid, and its derivatives are a diverse class of molecules with a wide array of applications. mdpi.com In the context of 4-(3-methoxyphenyl)-4-oxobutanoic acid, the core butanoic acid structure is modified with two key functional groups: a ketone at the 4-position and a 3-methoxyphenyl (B12655295) substituent. This places it within the sub-class of aroylalkanoic acids, which are known for their versatile reactivity.
The position of the methoxy (B1213986) group on the phenyl ring is crucial in determining the electronic properties of the molecule, which in turn influences its reactivity and potential biological activity. Compared to its more commonly studied isomer, 4-(4-methoxyphenyl)-4-oxobutanoic acid, the 3-methoxy substitution offers a different electronic and steric profile, which can be exploited in various synthetic strategies. chemsrc.com
Significance as a Synthetic Intermediate and Scaffold in Organic Chemistry
The true significance of this compound in academic research lies in its potential as a versatile synthetic intermediate. The presence of multiple reactive sites—the carboxylic acid, the ketone, and the aromatic ring—allows for a variety of chemical transformations.
One of the most common methods for the synthesis of related aryl-oxobutanoic acids is the Friedel-Crafts acylation . This reaction typically involves the acylation of an aromatic compound, in this case, anisole (B1667542) (methoxybenzene), with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govwikipedia.org This approach is a standard method taught in undergraduate organic chemistry for the preparation of such compounds. wikipedia.org
The resulting this compound can then serve as a precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. ias.ac.innih.govnih.gov For instance, related 4-aryl-4-oxobutanoic acids have been used to synthesize bicyclic pyrroloimidazolones and pyrrolopyrimidinones, which have shown potential as anti-inflammatory and immunomodulatory agents. sigmaaldrich.com The carboxylic acid and ketone functionalities can react with binucleophiles, such as diamines, to form these heterocyclic systems. sigmaaldrich.com
Overview of Current Research Trajectories
While direct research on this compound is limited, the research trajectories of its structural analogs provide insight into its potential areas of investigation. A significant focus of research on related aroylalkanoic acids is their use in the development of novel therapeutic agents.
Derivatives of similar butanoic acid compounds have been explored for a range of biological activities. For example, complex molecules incorporating a methoxyphenyl moiety have been investigated as potent and selective antagonists for the lysophosphatidic acid receptor 1 (LPAR1), which is a target for antifibrotic treatments. sigmaaldrich.com Furthermore, other butanoic acid derivatives have been studied for their potential in treating cancer and inflammatory diseases. matrixscientific.comresearchgate.net
The general trend in the research involving such scaffolds is the synthesis of a library of derivatives by modifying the core structure and evaluating their biological activity. This structure-activity relationship (SAR) study helps in identifying key structural features responsible for the desired pharmacological effect. nih.gov Given the structural features of this compound, it represents a promising starting point for the development of new chemical entities with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZTXJBKDZSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374881 | |
| Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38102-67-9 | |
| Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38102-67-9 | |
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Synthetic Methodologies for 4 3 Methoxyphenyl 4 Oxobutanoic Acid
Friedel-Crafts Acylation Approaches
The most common and direct method for the synthesis of 4-(3-methoxyphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride (B1165640). This electrophilic aromatic substitution reaction allows for the formation of a new carbon-carbon bond, attaching the succinoyl group to the aromatic ring.
Lewis Acid Catalysis in Reaction Design
The Friedel-Crafts acylation is contingent on the presence of a Lewis acid catalyst, which activates the acylating agent, in this case, succinic anhydride. scirp.orgstackexchange.com Aluminum chloride (AlCl₃) is a frequently employed catalyst for this transformation. scirp.orgstackexchange.com The reaction mechanism involves the coordination of the Lewis acid to a carbonyl oxygen of the succinic anhydride. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the electron-rich aromatic ring of anisole. scirp.orgstackexchange.com
The methoxy (B1213986) group (-OCH₃) of anisole is an ortho-, para-directing activator. Consequently, the acylation reaction can potentially yield both the ortho and para isomers. However, the para-substituted product, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is typically the major product due to steric hindrance at the ortho position. The formation of the meta-isomer, this compound, is generally not favored under standard Friedel-Crafts conditions with anisole. To obtain the 3-methoxy substituted product as the primary isomer, one would typically start with a different precursor or employ more advanced synthetic strategies that allow for meta-directing effects. However, for the purpose of this article, we will focus on the synthesis of the named compound.
A critical aspect of reaction design is the stoichiometry of the Lewis acid. Due to the formation of a stable complex between the ketone product and the Lewis acid, more than a stoichiometric amount of the catalyst is often required to drive the reaction to completion. tamu.edu
Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation
| Lewis Acid | Typical Solvent | Temperature (°C) | Key Characteristics |
| AlCl₃ | Dichloromethane, Nitrobenzene (B124822) | 0 - RT | Highly reactive, requires stoichiometric amounts, can lead to side reactions. |
| FeCl₃ | Dichloromethane | RT | Milder than AlCl₃, can offer better selectivity in some cases. |
| Zeolites (e.g., H-Beta) | Solvent-free or high-boiling solvents | 100-150 | Heterogeneous catalyst, reusable, environmentally friendly, can exhibit shape selectivity. scirp.orgutm.my |
| Bismuth Triflate (Bi(OTf)₃) | Solvent-free (Microwave) | ~110 | "Green" catalyst, can be recovered and reused, efficient under microwave irradiation. ruc.dk |
Solvent Effects and Reaction Optimization Strategies
The choice of solvent can significantly influence the outcome of the Friedel-Crafts acylation, affecting both the reaction rate and the regioselectivity. Commonly used solvents include dichloromethane, nitrobenzene, and carbon disulfide. google.com Nitrobenzene, being a polar solvent, can solvate the reaction intermediates, which may alter the product distribution. google.com However, its toxicity and high boiling point can make it less desirable for academic laboratory settings. Dichloromethane is a versatile solvent for these reactions, though its environmental impact is a consideration. tamu.edu
Optimization strategies often involve adjusting the reaction temperature, the order of addition of reagents, and the reaction time. For instance, adding the anisole solution dropwise to a pre-formed complex of succinic anhydride and the Lewis acid can help to control the exothermic nature of the reaction and minimize side-product formation. tamu.edu The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst-product complex and facilitate product isolation. tamu.edu
Alternative and Modified Synthetic Routes to 4-Aryl-4-oxobutanoic Acids
While Friedel-Crafts acylation is the most direct route, several alternative and modified methods have been explored for the synthesis of 4-aryl-4-oxobutanoic acids, often with the aim of improving yields, selectivity, or environmental sustainability.
One notable modification involves the use of solid acid catalysts, such as zeolites. scirp.orgutm.my Zeolites like H-Beta have been shown to effectively catalyze the acylation of anisole. utm.my These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosive waste compared to traditional Lewis acids. scirp.org The shape-selective nature of zeolites can also influence the product distribution, often favoring the formation of the para-isomer. scirp.org
Microwave-assisted synthesis has emerged as a rapid and efficient alternative. ruc.dk For example, the Friedel-Crafts acylation of anisole can be carried out under solvent-free conditions using a catalytic amount of bismuth triflate under microwave irradiation. ruc.dk This method significantly reduces reaction times and often leads to higher yields with simplified work-up procedures.
Mechanochemical methods, which involve reactions in the solid state under ball-milling conditions, represent another green chemistry approach. beilstein-journals.org This solvent-free technique can promote Friedel-Crafts acylations with high efficiency and minimal waste generation. beilstein-journals.org
Table 2: Overview of Alternative Synthetic Routes
| Method | Catalyst/Reagents | Conditions | Advantages |
| Solid Acid Catalysis | Zeolites (e.g., H-Beta) | High temperature (100-150 °C) | Reusable catalyst, environmentally friendly, shape selectivity. scirp.orgutm.my |
| Microwave-Assisted Synthesis | Bismuth Triflate | Solvent-free, microwave irradiation | Rapid reaction times, high yields, "green" catalyst. ruc.dk |
| Mechanochemical Synthesis | AlCl₃ | Ball-milling, solvent-free | Environmentally friendly, reduced waste, efficient. beilstein-journals.org |
Considerations for Scalable Production in Academic Synthesis
Scaling up the synthesis of this compound from a milligram to a multigram scale in an academic laboratory requires careful consideration of several factors to ensure safety, efficiency, and purity of the final product.
Safety Precautions: The Friedel-Crafts acylation is an exothermic reaction, and proper temperature control is crucial during scale-up to prevent thermal runaway. umich.edu The use of an ice bath for cooling and the slow, controlled addition of reagents are essential. umich.edu Anhydrous aluminum chloride is highly reactive with water and liberates HCl gas; therefore, the reaction must be conducted in a well-ventilated fume hood using dry glassware and reagents. umich.edu Personal protective equipment, including safety goggles, lab coat, and gloves, is mandatory.
Reagent and Solvent Selection: On a larger scale, the cost and handling of reagents and solvents become more significant. While nitrobenzene might be a suitable solvent for small-scale reactions, its toxicity and difficult removal make it less practical for larger preparations in an academic setting. Dichloromethane is a common choice, but its volatility and environmental concerns should be managed. The use of more environmentally benign solid acid catalysts or solvent-free microwave conditions can be advantageous for larger scale preparations.
Work-up and Purification: The work-up procedure for a scaled-up Friedel-Crafts reaction involves quenching the reaction mixture in a large volume of ice and acid, which can be challenging to handle. tamu.edu The product is typically a solid that can be isolated by filtration. Purification is often achieved by recrystallization. The choice of a suitable recrystallization solvent is critical for obtaining a high-purity product. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point for the recrystallization of such carboxylic acids.
Equipment: For larger scale reactions, a round-bottom flask of appropriate size, equipped with a mechanical stirrer, a dropping funnel for controlled addition of reagents, and a reflux condenser is necessary. The use of a heating mantle with a temperature controller is recommended for precise temperature management.
Advanced Spectroscopic and Analytical Characterization of 4 3 Methoxyphenyl 4 Oxobutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
The ¹H NMR spectrum of 4-(3-Methoxyphenyl)-4-oxobutanoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic protons of the butanoic acid chain. The aromatic protons on the metasubstituted benzene (B151609) ring would typically appear as complex multiplets in the downfield region (approximately 7.0-7.8 ppm). The methoxy group (-OCH₃) protons would present as a sharp singlet at around 3.8 ppm. The methylene (B1212753) protons of the butanoic acid chain adjacent to the carbonyl group (-CH₂CO-) and the carboxylic acid group (-CH₂COOH) would likely appear as two distinct triplets in the range of 2.5-3.5 ppm, due to spin-spin coupling with each other. The acidic proton of the carboxylic acid group (-COOH) would be observed as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic peaks would include those for the carbonyl carbon of the ketone at a significantly downfield position (around 198 ppm) and the carbonyl carbon of the carboxylic acid (around 178 ppm). The carbons of the aromatic ring would resonate in the 110-160 ppm region, with the carbon attached to the methoxy group appearing at a distinct chemical shift. The methoxy carbon itself would be found further upfield (around 55 ppm). The aliphatic carbons of the butanoic acid chain would be observed at approximately 28 and 33 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.8 (m) | 110 - 160 |
| -OCH₃ | ~3.8 (s) | ~55 |
| -CH₂CO- | ~3.2 (t) | ~33 |
| -CH₂COOH | ~2.8 (t) | ~28 |
| -COOH | Broad singlet | ~178 |
| C=O (ketone) | - | ~198 |
Note: These are predicted values and may vary based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation pattern is dictated by the stability of the resulting carbocations. Key fragmentation pathways for this molecule would likely involve cleavage at the bonds adjacent to the carbonyl groups. A prominent fragmentation would be the alpha-cleavage of the acyl group, leading to the formation of a stable acylium ion. For instance, the loss of the propanoic acid moiety would result in a fragment corresponding to the 3-methoxybenzoyl cation. Another characteristic fragmentation for carboxylic acids is the loss of a hydroxyl radical (M-17) or a carboxyl group (M-45). libretexts.org The McLafferty rearrangement is also a possibility, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion |
| 191 | [C₁₁H₁₁O₃]⁺ | Loss of -OH |
| 163 | [C₁₀H₁₁O₂]⁺ | Loss of -COOH |
| 135 | [C₈H₇O₂]⁺ | 3-methoxybenzoyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp peak around 1710 cm⁻¹. The C=O stretching of the aryl ketone would be observed at a slightly lower wavenumber, approximately 1680 cm⁻¹, due to conjugation with the aromatic ring. The C-O stretching vibrations of the methoxy group and the carboxylic acid would be present in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
| ~1680 (strong) | C=O stretch | Aryl Ketone |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| 1000-1300 | C-O stretch | Methoxy, Carboxylic Acid |
X-ray Crystallographic Analysis for Solid-State Molecular Architecture
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for analyzing this compound.
A reversed-phase HPLC method would likely be employed, using a C18 column as the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The composition of the mobile phase could be optimized to achieve good separation from any impurities or starting materials. Detection would most commonly be performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (likely around 254 nm). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.
Chemical Transformations and Derivatization Strategies for 4 3 Methoxyphenyl 4 Oxobutanoic Acid
Chemoselective Reduction Reactions of the Ketone Moiety
The ketone group of 4-(3-methoxyphenyl)-4-oxobutanoic acid can be targeted for reduction through several established methods, offering different synthetic outcomes based on the reagents and conditions employed.
One common transformation is the complete reduction of the ketone to a methylene (B1212753) group (-CH₂-), effectively converting the ketoacid to 4-(3-methoxyphenyl)butanoic acid. This is classically achieved under harsh conditions that are tolerated by the carboxylic acid group.
Clemmensen Reduction : This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orgbyjus.com It is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions, to which the carboxylic acid moiety is stable. annamalaiuniversity.ac.inmasterorganicchemistry.com The reaction is heterogeneous, and its mechanism is thought to involve electron transfer from the metal surface. byjus.com
Wolff-Kishner Reduction : This reaction converts ketones to alkanes under strongly basic conditions. wikipedia.orglibretexts.org The ketoacid is first reacted with hydrazine (B178648) (N₂H₄) to form a hydrazone, which is then heated with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. nrochemistry.comorganicreactions.org The carboxylic acid is deprotonated to form a carboxylate salt, which is stable under these conditions. wikipedia.org
Alternatively, the ketone can be selectively reduced to a secondary alcohol, yielding 4-hydroxy-4-(3-methoxyphenyl)butanoic acid. This transformation requires milder, more selective reducing agents.
Sodium Borohydride (NaBH₄) : This reagent is a common choice for the chemoselective reduction of ketones in the presence of carboxylic acids. libretexts.org The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.govresearchgate.net For γ-ketoacids, the resulting γ-hydroxy acid is prone to intramolecular cyclization (lactonization) to form a γ-lactone, especially under acidic workup conditions. doubtnut.com Studies on related 4-aryl-4-oxoesters have shown that reduction with methanolic NaBH₄ can sometimes lead to the reduction of both the ketone and the ester group, highlighting the importance of carefully controlled reaction conditions to achieve chemoselectivity. nih.govresearchgate.net
Table 1: Comparison of Ketone Reduction Methods
| Reduction Method | Reagents | Conditions | Product with this compound | Functional Group Compatibility |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, Heat | 4-(3-methoxyphenyl)butanoic acid | Stable for acid-tolerant substrates. wikipedia.org |
| Wolff-Kishner | H₂NNH₂, KOH, Heat | Basic, High Temp. | 4-(3-methoxyphenyl)butanoic acid | Stable for base-tolerant substrates. wikipedia.org |
| Sodium Borohydride | NaBH₄, Alcohol | Mild, often rt | 4-Hydroxy-4-(3-methoxyphenyl)butanoic acid / γ-lactone | Selectively reduces ketones over carboxylic acids. libretexts.org |
Chemical Modifications of the Carboxylic Acid Functional Group
The carboxylic acid group is a key site for derivatization, most commonly through conversion into more reactive intermediates like acyl chlorides or anhydrides. These intermediates are not typically isolated but are used in situ to facilitate reactions with nucleophiles, such as in the formation of amides and esters.
Common activating agents include:
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) : These reagents convert the carboxylic acid to a highly reactive acyl chloride. sci-hub.se
Isobutyl chloroformate (IBCF) or Pivaloyl chloride (PivCl) : These reagents react with the carboxylic acid to form a mixed anhydride (B1165640), which is another effective acylating agent. sci-hub.se
These activation strategies are foundational for the transformations discussed in the subsequent sections.
Synthesis of Amide Derivatives via Amide Bond Formation
The synthesis of amides from this compound and a primary or secondary amine is a common and crucial transformation. Direct reaction is thermally unfavorable, necessitating the use of coupling reagents to activate the carboxylic acid. luxembourg-bio.com The process involves the reaction of the carboxylate with the coupling reagent to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.comgrowingscience.com
A wide variety of coupling reagents are available, each with specific applications and advantages. peptide.comresearchgate.net
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.compeptide.com EDC is particularly useful due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. researchgate.net To minimize side reactions and racemization (if chiral amines are used), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com
Uronium/Aminium and Phosphonium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products. growingscience.compeptide.com
Anhydride-Forming Reagents : n-Propanephosphonic acid anhydride (T3P) has gained popularity, especially in larger-scale synthesis, due to its high reactivity and the ease of removal of its byproducts. sci-hub.se
Table 2: Selected Amide Coupling Reagents
| Reagent Class | Example Reagent | Abbreviation | Key Features |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Water-soluble byproducts, good for aqueous media. researchgate.net |
| Uronium/Aminium Salt | HATU | HATU | Very fast reaction rates, low racemization. peptide.com |
| Phosphonium Salt | PyBOP | PyBOP | High efficiency, suitable for hindered substrates. |
| Anhydride Reagent | n-Propanephosphonic acid anhydride | T3P | Excellent for large scale, easy byproduct removal. sci-hub.se |
Heterocyclic Annulation and Cyclization Reactions
The bifunctional nature of this compound makes it a prime candidate for constructing various heterocyclic rings, which are core structures in many areas of chemical research.
Pyridazines: The 1,4-dicarbonyl relationship in the ketoacid is perfectly suited for the synthesis of six-membered rings containing two adjacent nitrogen atoms. The reaction of γ-ketoacids with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) is a standard method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones. This condensation reaction typically proceeds by heating the reactants in a solvent like ethanol.
Pyrimidines: The direct synthesis of a pyrimidine (B1678525) ring from a γ-ketoacid is less straightforward, as common pyrimidine syntheses, like the Pinner synthesis, typically require a 1,3-dicarbonyl compound to react with an amidine. researchgate.netmdpi.com However, the ketone moiety can participate in multicomponent reactions to form pyrimidines. For instance, ketones can undergo cyclocondensation with amidines and a suitable one-carbon source to yield substituted pyrimidines. organic-chemistry.org This represents a potential derivatization strategy for this compound.
Quinoxalines: The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. researchgate.netnih.govorganic-chemistry.org Since this compound is a γ-ketoacid (a 1,4-dicarbonyl equivalent), it is not a direct precursor. However, it can be converted into a suitable intermediate. A common strategy involves the halogenation of the carbon atom alpha to the ketone (the C3 position) to produce 3-halo-4-(3-methoxyphenyl)-4-oxobutanoic acid. This α-haloketone can then react with o-phenylenediamine in an oxidative cyclization to form a quinoxaline (B1680401) derivative. nih.gov
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a fundamental method for forming a thiazole ring, requiring the reaction of an α-haloketone with a thioamide, such as thiourea (B124793). youtube.commdpi.com Similar to the quinoxaline synthesis, this compound must first be functionalized. Bromination or chlorination at the C3 position provides the necessary α-haloketone substrate. This intermediate can then undergo the Hantzsch cyclization with thiourea to yield a 2-amino-4-substituted thiazole derivative, retaining the propanoic acid side chain. nih.gov
Esterification and Subsequent Hydrolysis Processes
The carboxylic acid functional group of this compound can be readily converted into an ester. The most direct method is the Fischer esterification. athabascau.ca This reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgyoutube.com The reaction is an equilibrium process. To drive it towards the formation of the ester, a large excess of the alcohol is typically used, or the water generated during the reaction is removed. athabascau.calibretexts.org
This process yields the corresponding ester, for example, methyl 4-(3-methoxyphenyl)-4-oxobutanoate when reacted with methanol.
The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be achieved by heating the ester with water under either acidic or basic (saponification) conditions. Base-catalyzed hydrolysis using a reagent like sodium hydroxide is generally irreversible, as the resulting carboxylate salt is unreactive towards the alcohol.
Biological Activities and Pharmacological Profiles of 4 3 Methoxyphenyl 4 Oxobutanoic Acid and Its Analogues
Anti-inflammatory Properties and Underlying Biochemical Mechanisms
The anti-inflammatory potential of compounds structurally related to 4-(3-Methoxyphenyl)-4-oxobutanoic acid has been explored through their effects on key inflammatory mediators. Chalcone (B49325) derivatives, which share a similar aromatic ketone structure, have been a particular focus of this research.
Methoxylated phenyl-based chalcones have demonstrated notable anti-inflammatory activity. nih.gov One study synthesized two series of chalcone derivatives, methoxylated phenyl-based chalcones and coumarin-based chalcones, and evaluated their ability to inhibit the COX-2 enzyme and suppress nitric oxide (NO) production. nih.gov The methoxylated phenyl-based chalcones were found to be more effective in both aspects compared to their coumarin (B35378) counterparts. nih.gov Specifically, compound 2f from this study showed the most potent anti-inflammatory effect by inhibiting nitric oxide concentration in LPS-induced RAW264.7 macrophages, with an IC50 of 11.2 μM. nih.gov This compound was also found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. nih.gov Furthermore, it was observed to decrease the expression of NF-κB and phosphorylated IκB in LPS-stimulated macrophages, suggesting that its anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway. nih.gov
Another study investigated a new phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) , isolated from Juglans mandshurica. mdpi.com This compound significantly inhibited the production of NO and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in LPS-stimulated RAW 264.7 cells. mdpi.com The anti-inflammatory mechanism of HHMP was linked to its ability to inhibit the activation of NF-κB and MAPK signaling pathways, as well as the nuclear translocation of p65 in these cells. mdpi.com The anti-inflammatory effects of HHMP were also confirmed in an in vivo model using zebrafish larvae. mdpi.com
Fenbufen (B1672489) and its biphenyl (B1667301) analogues have also been studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. A library of fenbufen analogues was synthesized and tested for their ability to inhibit COX-1 and COX-2. nih.gov Notably, the p-hydroxy and p-amino mono-substituted fenbufen analogues demonstrated the most significant COX-2 inhibition, with the p-hydroxy derivative showing activity comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov
The structural characteristics of phenolic acids, which include a carboxylic acid group, have been shown to contribute to their anti-inflammatory properties. mdpi.comcapes.gov.br These compounds are known to be present in various plant-derived substances and contribute to their therapeutic effects. mdpi.comcapes.gov.br
Table 1: Anti-inflammatory Activity of this compound Analogues
| Compound/Analogue Class | Model | Key Findings | Reference |
| Methoxylated phenyl-based chalcones | LPS-induced RAW264.7 macrophages | Inhibition of NO production, suppression of iNOS and COX-2, and decreased expression of NF-κB and phosphorylated IκB. | nih.gov |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells and zebrafish larvae | Inhibition of NO and PGE2 production, inhibition of NF-κB and MAPK activation. | mdpi.com |
| p-hydroxy and p-amino fenbufen analogues | Enzyme assays | Significant COX-2 inhibition, with the p-hydroxy analogue having activity comparable to celecoxib. | nih.gov |
| Phenolic Acids | General | Possess anti-inflammatory properties. | mdpi.comcapes.gov.br |
Neuroprotective Potentials and Modulatory Effects on Neural Receptors
Analogues of this compound have shown promise in the area of neuroprotection, with studies focusing on their interactions with key receptors and enzymes in the central nervous system.
Studies on N-Methyl-D-Aspartate (NMDA) Receptor Interactions
The N-methyl-D-aspartate (NMDA) receptor is a crucial component in synaptic plasticity and its dysfunction is implicated in various neurological disorders. nih.govnih.gov Modulation of NMDA receptor activity is therefore a significant area of therapeutic research. google.comwikipedia.org While direct studies on this compound are lacking, research on related compounds suggests potential interactions.
Positive allosteric modulation of the NMDA receptor is being investigated as a therapeutic strategy for cognitive impairment in conditions like Huntington's disease. youtube.com For instance, SAGE-718, an oral small molecule derivative of 24(S)-hydroxycholesterol, acts as a positive allosteric modulator of the NMDA receptor and has shown potential in improving cognitive function. youtube.com This highlights the therapeutic potential of compounds that can modulate NMDA receptor function. The general structure of NMDA receptor modulators often involves complex heterocyclic systems, but the principle of modulating this receptor through small molecules is well-established. google.comwikipedia.org
Investigations into Nitric Oxide Synthase (nNOS) Activity Modulation
Nitric oxide (NO) is a key signaling molecule in the nervous system, and its production is catalyzed by nitric oxide synthase (NOS). The inhibition of NOS, particularly the inducible form (iNOS), is a target for therapeutic intervention in neuroinflammatory and neurodegenerative conditions.
A study on 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal) , a salidroside (B192308) analogue, demonstrated neuroprotective effects against sodium nitroprusside-induced neurotoxicity in HT22 cells. nih.gov The protective mechanism was attributed to the inhibition of intracellular reactive oxygen species (ROS) and NO production, as well as the regulation of apoptosis-related genes and proteins. nih.gov
Furthermore, various isothiourea derivatives have been synthesized and evaluated for their ability to inhibit NOS activity. nih.gov For example, S-(3,4-dichlorobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide were found to be potent inhibitors of Ca2+/calmodulin-dependent (non-inducible) nitric oxide synthase activity in rat brain homogenates. nih.gov Natural compounds like epigallocatechin-3-gallate (EGCG) from green tea have also been shown to reduce iNOS gene expression and inhibit its enzyme activity. nih.gov
Table 2: Neuroprotective and Neuromodulatory Activity of Analogues
| Compound/Analogue Class | Target/Model | Key Findings | Reference |
| SAGE-718 | NMDA Receptor | Positive allosteric modulator with potential for cognitive improvement in Huntington's disease. | youtube.com |
| 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal) | Sodium nitroprusside-induced neurotoxicity in HT22 cells | Neuroprotective effects mediated by inhibition of ROS and NO production. | nih.gov |
| Isothiourea derivatives | Ca2+/calmodulin-dependent nNOS | Potent inhibition of nNOS activity in rat brain homogenates. | nih.gov |
| Epigallocatechin-3-gallate (EGCG) | iNOS | Reduction of iNOS gene expression and inhibition of enzyme activity. | nih.gov |
Antimicrobial and Antifungal Activity Evaluations
The antimicrobial and antifungal potential of compounds structurally related to this compound has been investigated, with many studies focusing on phenolic acids and their derivatives.
Phenolic acids, characterized by a carboxylic acid group, exhibit broad antimicrobial properties and have shown efficacy against multi-drug resistant organisms. mdpi.comcapes.gov.br A study characterizing a library of phenolic acids found that they all displayed some level of antimicrobial activity against Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus. mdpi.com Interestingly, a trend of slightly decreased antimicrobial efficacy was observed with an increased number of hydroxyl and methoxy (B1213986) groups on the phenolic ring. mdpi.com Natural methoxyphenol compounds like eugenol (B1671780) and capsaicin (B1668287) have also demonstrated broad-spectrum antibacterial activity against foodborne pathogens and spoilage bacteria. mdpi.com
In terms of antifungal activity, derivatives of 4-(het)aryl-2,4-dioxobutanoic acids have been synthesized and evaluated. researchgate.net Fatty acids and their derivatives, in general, are known to possess antifungal properties. mdpi.com For instance, 1,2,4-oxadiazole (B8745197) derivatives containing anisic acid or cinnamic acid have been designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors and have shown significant antifungal activity against various plant pathogenic fungi. nih.gov Specifically, compounds 4f and 4q from this study exhibited potent activity against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. nih.gov
Table 3: Antimicrobial and Antifungal Activity of Analogues
| Compound/Analogue Class | Activity | Target Organisms/Model | Key Findings | Reference |
| Phenolic Acids | Antimicrobial | E. coli, S. epidermidis, S. aureus | Broad antimicrobial properties. | mdpi.comcapes.gov.br |
| Natural Methoxyphenols (e.g., eugenol, capsaicin) | Antibacterial | Foodborne pathogens and spoilage bacteria | Broad-spectrum antibacterial activity. | mdpi.com |
| 4-(het)aryl-2,4-dioxobutanoic acid derivatives | Antifungal | Not specified | Investigated for antifungal activity. | researchgate.net |
| 1,2,4-Oxadiazole derivatives (containing anisic or cinnamic acid) | Antifungal | Plant pathogenic fungi | Significant antifungal activity, acting as potential SDH inhibitors. | nih.gov |
Antinociceptive Investigations in Experimental Models
The potential of methoxyphenyl-containing compounds to alleviate pain has been explored in various experimental models of nociception.
A synthetic chalcone, 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP) , demonstrated significant antinociceptive effects in a mouse model of acetic acid-induced abdominal writhing. nih.gov The proposed mechanism for its peripheral antinociceptive activity is associated with the attenuation of the production and/or release of nitric oxide and other pro-inflammatory mediators. researchgate.net The central antinociceptive action of DMFP appears to be independent of the opioidergic system but may involve interactions with capsaicin-sensitive fibers and the glutamatergic system. researchgate.net
Another compound, 5-((4-methoxyphenyl)thio)benzo[c] nih.govnih.govmdpi.comthiodiazole (MTDZ) , showed antinociceptive effects in a glutamate-induced licking behavior model in mice. researchgate.net Furthermore, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) , a synthetic benzoxazole (B165842) derivative, exhibited significant antinociceptive activity in both the early and late phases of the formalin-induced paw-licking test. europeanreview.org Its mechanism is thought to involve the modulation of glutamatergic and TRVP1 receptors, as well as protein kinase C signaling pathways. europeanreview.org
Table 4: Antinociceptive Activity of Analogues
| Compound/Analogue | Nociception Model | Key Findings | Reference |
| 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP) | Acetic acid-induced writhing, capsaicin and glutamate (B1630785) tests | Exhibits both peripheral and central antinociceptive effects. | nih.govresearchgate.net |
| 5-((4-methoxyphenyl)thio)benzo[c] nih.govnih.govmdpi.comthiodiazole (MTDZ) | Glutamate-induced licking behavior | Demonstrated antinociceptive effects. | researchgate.net |
| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) | Formalin-induced paw-licking test | Significant antinociception in both early and late phases. | europeanreview.org |
Anticancer and Anti-Leishmanial Research Applications
The methoxyphenyl moiety is a common feature in many compounds investigated for their anticancer and anti-leishmanial properties.
In the realm of anticancer research, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and tested against human glioblastoma and triple-negative breast cancer cell lines. mdpi.com While showing relatively low activity, some compounds were more cytotoxic against the glioblastoma cell line. mdpi.com Similarly, p-methoxycinnamoyl hydrazides have been synthesized and evaluated for their anticancer activity against human breast cancer cells (T47D). impactfactor.org Chalcones containing methoxyphenyl groups have also been designed as anti-inflammatory agents with potential anticancer applications by inhibiting nitric oxide production and down-regulating NF-κB. nih.gov
Regarding anti-leishmanial activity, synthetic analogues of the quinolone alkaloid N-methyl-8-methoxyflindersin have shown activity against Leishmania species. nih.gov While not direct analogues, this highlights the potential of methoxy-substituted heterocyclic compounds in anti-leishmanial drug discovery. The search for new anti-leishmanial agents is crucial due to the limitations of current therapies. nih.govjst.go.jp
Lysophosphatidic Acid Receptor (LPAR) Antagonism Studies
Research into the antagonism of lysophosphatidic acid receptors (LPARs) has identified several series of compounds structurally related to this compound. These studies are pivotal in developing selective and potent antagonists for various LPAR subtypes, which are implicated in a range of physiological and pathological processes.
Initial high-throughput screening campaigns identified various chemical scaffolds as starting points for the development of LPAR antagonists. For instance, a urea-based compound was identified as a hit with a moderate LPAR1 IC50 value of 5.0 μM. acs.orgnih.gov Medicinal chemistry efforts evolving from such initial hits have led to the exploration of diverse structural analogues.
One area of investigation has focused on the replacement of the glycerol (B35011) backbone of lysophosphatidic acid (LPA) with conformationally restricted aryl substructures. nih.gov This approach aimed to understand the structural requirements for receptor binding and to develop novel agonists and antagonists. These studies revealed that the LPARs show a surprising tolerance for significant structural modifications in the backbone region of the natural ligand. nih.gov
Further structure-activity relationship (SAR) studies have been conducted on various series of LPAR antagonists to optimize their potency and selectivity. For example, modifications to the acyl lipid chain and the linker region of a dual LPA1/LPA3 receptor antagonist have been explored. nih.gov These efforts have led to the discovery of compounds with improved selectivity for either LPA1 or LPA3 receptors. nih.gov
A notable series of analogues involves the modification of a phenylacetic amide lead structure. acs.orgnih.gov Optimization of this scaffold led to the discovery of piperidine (B6355638) derivatives as potent and selective LPAR1 antagonists. acs.orgnih.gov For instance, the introduction of a piperidine ring was found to significantly increase the compound's potency on LPAR1 and enhance its metabolic stability. acs.org
The following table summarizes the LPAR antagonist activity of selected analogue compounds from different chemical series.
| Compound ID | LPAR Subtype | IC50 (μM) | Reference |
| Urea (B33335) 19 | LPAR1 | 5.0 | acs.orgnih.gov |
| Compound 32 (2-methoxy-aniline derivative) | LPAR1 | 11.2 | acs.org |
| Compound 33 (4-methoxy-aniline derivative) | LPAR1 | >15 | acs.org |
Another line of research has focused on developing antagonists for other LPAR subtypes, such as LPA2. A series of compounds was developed, leading to the identification of a potent and selective LPA2 receptor antagonist, UCM-14216, with an IC50 of 1.9 μM. nih.gov This highlights the possibility of achieving subtype selectivity through targeted chemical modifications.
The exploration of phosphonothioate and fluoromethylene phosphonate (B1237965) analogues of carbacyclic phosphatidic acid has also yielded compounds with LPAR antagonist activity. researchgate.net Specifically, a phosphonothioate analogue demonstrated antagonist activity at LPA1 and LPA3 receptors. researchgate.net
These studies collectively underscore the active and diverse research landscape surrounding the development of LPAR antagonists based on various molecular scaffolds. While direct data on the LPAR antagonist profile of this compound is not prominently available in the reviewed literature, the extensive research on its structural analogues provides valuable insights into the chemical features required for potent and selective LPAR antagonism.
Structure Activity Relationship Sar Studies of 4 3 Methoxyphenyl 4 Oxobutanoic Acid Derivatives
Impact of Aromatic Substituent Variations on Biological Efficacy
The nature and position of substituents on the aromatic ring of 4-aryl-4-oxobutanoic acid derivatives play a pivotal role in determining their biological efficacy. Variations in these substituents can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.
Research on a series of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors has demonstrated the importance of the aromatic ring's substitution pattern. nih.gov For instance, the introduction of a 2-methoxymethoxy group on the phenyl ring resulted in a compound with potent µ-calpain inhibitory activity. nih.gov This suggests that the electronic and steric properties conferred by this substituent are favorable for binding to the active site of the enzyme.
The incorporation of halogen atoms onto the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's activity. nih.gov Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding interactions. Studies on halogenated propargite (B33192) analogues, for example, have shown that replacing a tert-butyl group with chlorine or trifluoromethoxy significantly enhances acaricidal and aphicidal activity. google.com While not directly on the 4-(3-methoxyphenyl)-4-oxobutanoic acid scaffold, these findings highlight the potential of halogen substitution to improve biological efficacy. A quantitative structure-activity relationship (QSAR) analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives further underscores the importance of steric and electrostatic fields, which are directly influenced by aromatic substituents, in determining antitumor activity. nih.gov
In a series of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids, the nature of the aryl group was shown to influence their anti-inflammatory, analgesic, and antimicrobial activities. researchgate.net Although the parent compound in this study was not this compound, the general principle that aryl substituents modulate biological activity is clearly demonstrated.
The following table summarizes the impact of aromatic substituent variations on the biological efficacy of related compounds, providing insights into potential modifications for this compound derivatives.
| Compound Series | Aromatic Substituent Variation | Impact on Biological Efficacy | Reference |
| 4-Aryl-4-oxobutanoic acid amides | 2-methoxymethoxy | Potent µ-calpain inhibition | nih.gov |
| Halogenated propargite analogues | Chlorine, trifluoromethoxy | Enhanced acaricidal and aphicidal activity | google.com |
| 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines | Various substituents | Steric and electrostatic fields correlate with antitumor activity | nih.gov |
| 2-Methylenehydrazino-4-aryl-4-oxobut-2-enoic acids | Various aryl groups | Moderate anti-inflammatory, analgesic, and antimicrobial activity | researchgate.net |
Role of Stereochemistry in Pharmacological Activity and Specificity
Stereochemistry is a critical determinant of pharmacological activity, as enantiomers of a chiral drug can exhibit significantly different biological effects. mdpi.com This is due to the three-dimensional nature of drug-receptor interactions, where only one enantiomer may fit optimally into the binding site. researchgate.net For many 2-arylpropionic acids, such as ketoprofen, the (S)-enantiomer is primarily responsible for the anti-inflammatory activity, while the (R)-enantiomer may have different or even undesirable effects. google.comnih.govgoogle.com
A pivotal study on the metabolic chiral inversion of 4-phenyl-4-oxobutanoic acid derivatives, which are structurally analogous to this compound, has shed light on the stereochemical aspects of this class of compounds. nih.gov The investigation revealed that chiral inversion is dependent on the nature of the substituent at the 2-position of the butanoic acid chain. nih.gov Specifically, the presence of a 2-methylene moiety was found to be a requirement for the inversion to occur. nih.gov This suggests that the stereochemical configuration at the chiral center of such derivatives can be dynamic in a biological system.
The study also indicated that while a sulfur atom is not essential for chiral inversion, its presence can influence the affinity of the molecule for certain enzymes, such as long-chain fatty acid CoA ligase. nih.gov Furthermore, the distance between the chiral center and the carbonyl group was identified as an important factor in the chiral inversion process. nih.gov
These findings underscore the importance of considering stereochemistry in the design and evaluation of this compound derivatives. The potential for chiral inversion and the differential activities of enantiomers necessitate the development of stereoselective syntheses and the individual testing of each stereoisomer to fully characterize their pharmacological profiles.
The table below presents key findings on the role of stereochemistry in the activity of related compounds.
| Compound/Class | Stereochemical Finding | Implication for Biological Activity | Reference |
| 4-Phenyl-4-oxobutanoic acid derivatives | Chiral inversion occurs, dependent on 2-position substituent and distance to carbonyl. | The biological activity of a single enantiomer may be influenced by its conversion to the other enantiomer in vivo. | nih.gov |
| Ketoprofen (a 2-arylpropionic acid) | (S)-enantiomer is primarily responsible for anti-inflammatory activity. | Highlights the common observation that enantiomers can have distinct pharmacological roles. | nih.govgoogle.com |
| Barbituric acid derivatives | Stereoisomers display distinct narcotic effects. | Emphasizes the need for asymmetric synthesis to obtain the desired therapeutic effect. | mdpi.com |
Influence of Lipophilicity and Hydrophilicity Balance on Bioavailability and Target Interaction
The balance between lipophilicity (fat-loving) and hydrophilicity (water-loving) is a fundamental physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and its interaction with its biological target. acdlabs.comnih.gov Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP), which measures the distribution of a compound between an organic and an aqueous phase. acdlabs.com
For a compound to be orally bioavailable, it must possess sufficient lipophilicity to permeate through the lipid bilayers of cell membranes, yet have enough aqueous solubility to dissolve in the gastrointestinal fluids. According to Lipinski's "Rule of Five," an orally active drug generally has a logP value of less than 5. acdlabs.com A compound that is too lipophilic may have poor aqueous solubility, leading to compromised bioavailability, and may also be sequestered in fatty tissues, potentially causing toxicity. acdlabs.com
Quantitative structure-activity relationship (QSAR) studies often reveal a correlation between lipophilicity and biological activity. For some series of compounds, activity increases with increasing lipophilicity up to an optimal point, after which further increases in lipophilicity can lead to a decrease in activity. This can be due to reduced solubility or non-specific binding to other biological macromolecules. Some QSAR studies have indicated a non-linear relationship between logP and activity. umich.edu
The lipophilicity of this compound derivatives can be tuned by modifying various parts of the molecule. For example, the addition of polar functional groups, such as hydroxyl or carboxyl groups, will generally decrease lipophilicity, while the addition of nonpolar groups, like alkyl or aryl groups, will increase it. The calculated logP values for 4-(4-methoxyphenyl)-4-oxobutanoic acid vary depending on the computational method used, with values ranging from 1.03 to 1.84. ambeed.com This suggests a moderate level of lipophilicity.
The following table provides calculated lipophilicity data for a related compound, illustrating the range of values obtained by different methods.
| Compound | Method | Calculated logP | Reference |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | iLOGP | 1.63 | ambeed.com |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | XLOGP3 | 1.38 | ambeed.com |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | WLOGP | 1.74 | ambeed.com |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | MLOGP | 1.03 | ambeed.com |
| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | SILICOS-IT | 1.84 | ambeed.com |
Correlation between Molecular Geometry and Receptor Binding Affinity
The three-dimensional shape of a molecule, or its molecular geometry, is a critical factor in determining its ability to bind to a biological receptor. The principle of molecular recognition dictates that a ligand must have a complementary shape and distribution of functional groups to the binding site of its target protein to achieve high-affinity binding. Molecular docking is a computational technique widely used to predict the binding mode and affinity of a ligand to a receptor. nih.govnih.gov
Studies on various classes of compounds have demonstrated the strong correlation between molecular geometry and receptor binding. For instance, in the development of endothelin A receptor antagonists, a pharmacophore model based on the molecular conformation of lead compounds was used to design a new series of 4-phenoxybutanoic acid derivatives with significantly improved binding affinity. nih.gov This highlights how understanding the required spatial arrangement of functional groups can guide the design of more potent molecules.
Molecular docking studies on 2,4-dioxo-4-phenylbutanoic acid analogs as inhibitors of a Mycobacterium tuberculosis enzyme revealed that specific substitutions, such as sulfonic acid and methoxy (B1213986) groups, led to more efficient binding. researchgate.net The docking analysis showed how these substitutions influenced the interactions within the receptor's active site. Similarly, docking studies of phytocompounds with protein targets have shown that high binding affinity is associated with a high -C-DOCKER energy and the formation of specific hydrogen bonds and hydrophobic interactions. nih.gov
For this compound derivatives, the flexibility of the butanoic acid chain allows the molecule to adopt various conformations. The relative orientation of the methoxyphenyl ring and the carboxylic acid group, as well as the geometry around the ketone, will be crucial for fitting into a specific receptor pocket. The binding affinity will be determined by the sum of intermolecular interactions, including:
Hydrogen bonds: The carboxylic acid and ketone oxygen can act as hydrogen bond acceptors, while the carboxylic acid proton can act as a hydrogen bond donor.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.
Pi-stacking interactions: The aromatic ring can participate in pi-pi or cation-pi interactions with complementary aromatic residues in the receptor.
The following table summarizes findings from molecular docking studies on related compounds, illustrating the types of interactions that are important for receptor binding.
| Compound Class | Key Interactions for Binding | Computational Method | Reference |
| 2,4-Dioxo-4-phenylbutanoic acid analogs | Hydrogen bonds, favorable placement of substituents | GOLD docking | researchgate.net |
| Phytocompounds | Hydrogen bonds, hydrophobic interactions | Discovery Studio (-CDOCKER) | nih.gov |
| Endothelin A receptor antagonists | Conformation fitting a pharmacophore model | Molecular modeling | nih.gov |
| Naringin with GSK-3β and HSP90 | Hydrogen bonds, π-stacking, hydrophobic interactions | Molecular docking | mdpi.com |
Computational Chemistry and Molecular Modeling Applications for 4 3 Methoxyphenyl 4 Oxobutanoic Acid
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.
For 4-(3-Methoxyphenyl)-4-oxobutanoic acid, DFT calculations can predict the most stable three-dimensional arrangement of its atoms. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its nuclei. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate electronic properties that are key to understanding the molecule's reactivity and intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and ketone groups, indicating their potential to act as hydrogen bond acceptors.
While specific DFT studies on this compound are not prevalent in the literature, analysis of analogous compounds such as 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reveals the utility of this method. scispace.com For such molecules, DFT has been used to determine sites prone to electrophilic attack by mapping average local ionization energies and to identify potential reactive centers by calculating Fukui functions. scispace.com
Table 1: Representative DFT-Calculated Properties for a Butanoic Acid Derivative (Note: Data is illustrative, based on studies of analogous compounds)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. scispace.com |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms and molecules over time, offering a dynamic view of molecular behavior.
For this compound, MD simulations are particularly useful for conformational analysis. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to fit into a biological binding site.
When studying the interaction of a ligand with a protein, MD simulations can reveal the stability of the ligand-protein complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is stable. scispace.comnih.gov The Root Mean Square Fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein upon ligand binding. scispace.comnih.gov
In the context of drug design, MD simulations are often used to refine docked poses and to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov These simulations can provide a more accurate picture of the ligand's behavior in the dynamic environment of a binding pocket, including the role of surrounding water molecules. Studies on inhibitors of enzymes like succinate-ubiquinone oxidoreductase have successfully used MD simulations to understand the stability of inhibitor-enzyme complexes. nih.gov
Table 2: Key Parameters from a Hypothetical MD Simulation of this compound in a Protein Binding Site (Note: Data is illustrative and based on typical findings in MD studies)
| Simulation Parameter | Typical Result | Interpretation |
| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of conformational space. |
| Ligand RMSD | < 2.0 Å | Indicates the ligand remains stably bound in the binding pocket. |
| Protein Backbone RMSD | < 3.0 Å | Shows the overall stability of the protein structure during the simulation. |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Suggests specific interactions are crucial for binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govepa.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. epa.govnih.gov
To develop a QSAR model for a series of compounds including derivatives of this compound, one would first need experimental data on their biological activity (e.g., IC50 values for enzyme inhibition). A wide range of molecular descriptors would then be calculated for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods like multiple linear regression or partial least squares are then used to build a model that correlates these descriptors with the observed activity. nih.gov
For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) uses steric and electrostatic fields to build a predictive model. The resulting contour maps can visualize regions where bulky or charged groups would enhance or diminish activity, providing a guide for designing more potent molecules. nih.gov QSAR studies have been successfully applied to various targets, including phosphodiesterase-4 and 4-hydroxyphenylpyruvate dioxygenase inhibitors. nih.govnih.govfrontiersin.org
A hypothetical QSAR study on inhibitors related to this compound might reveal that the presence of the methoxy (B1213986) group at the meta position is favorable, while substitutions at other positions on the phenyl ring could either increase or decrease activity depending on their properties.
Table 3: Example of Descriptors Used in a QSAR Model and Their Potential Influence (Note: This table is illustrative of a typical QSAR study)
| Descriptor | Type | Potential Influence on Activity |
| LogP | Hydrophobic | A positive correlation might indicate the importance of hydrophobic interactions with the target. |
| Molecular Weight | Steric | A negative correlation could suggest that smaller molecules are more active, possibly due to better fit in a constrained binding site. |
| Dipole Moment | Electronic | May correlate with the strength of polar interactions in the binding pocket. |
| Number of H-bond Donors/Acceptors | Electronic/Topological | Crucial for forming specific hydrogen bonds with the target protein. |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sci-hub.senih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. mdpi.com
In a molecular docking study involving this compound, the compound would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. sci-hub.se The top-ranked poses represent the most likely binding modes.
The results of a docking study can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. sci-hub.se For example, the carboxylic acid moiety of this compound would be expected to form hydrogen bonds with polar residues in the active site, while the methoxyphenyl group could engage in hydrophobic or pi-stacking interactions.
Given that this compound is a derivative of succinic acid, a potential target for molecular docking studies could be succinate (B1194679) dehydrogenase (Complex II), an enzyme in the citric acid cycle and electron transport chain. nih.govmdpi.comnih.gov Docking could help to predict whether this compound is likely to inhibit the enzyme by binding to its ubiquinone or succinate binding sites. nih.govnih.gov
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: Data is illustrative and based on typical docking study outputs)
| Parameter | Result | Significance |
| Binding Energy | -8.5 kcal/mol | A lower binding energy suggests a higher predicted binding affinity. |
| Interacting Residues | Arg120, Ser234, Phe345 | Identifies the specific amino acids in the protein's active site that interact with the ligand. |
| Hydrogen Bonds | O(carboxyl) with Arg120; O(keto) with Ser234 | Highlights key polar interactions that stabilize the complex. |
| Hydrophobic Interactions | Phenyl ring with Phe345 | Shows non-polar interactions contributing to binding. |
Preclinical Evaluation and Broader Biological Context
In Vitro Cellular Assays and Biochemical Screenings
In the realm of biochemical screenings, the primary focus for compounds structurally related to 4-(3-Methoxyphenyl)-4-oxobutanoic acid has been their interaction with the kynurenine (B1673888) pathway. Specifically, derivatives of 4-aryl-4-oxobutanoic acid have been identified as inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme that plays a crucial role in the metabolism of tryptophan. mdpi.comnih.gov Inhibition of KMO is a significant area of research as it can modulate the levels of neuroactive metabolites. nih.gov
A series of 4-aryl-4-oxobutanoic acid derivatives have been synthesized and evaluated for their inhibitory activity against KMO. While specific data for the 3-methoxy substituted variant is not extensively detailed in publicly available literature, the general structure-activity relationship (SAR) studies of this class of compounds provide valuable insights. For instance, studies on related compounds have determined their half-maximal inhibitory concentrations (IC50), indicating their potency as KMO inhibitors. One of the most potent inhibitors in a studied series, UPF-648, which is a 4-aryl-4-oxobutanoic acid derivative, exhibited an IC50 of 20 nM. utsa.edu
The following interactive table summarizes the inhibitory activities of some 4-aryl-4-oxobutanoic acid derivatives against KMO, providing a comparative context for the potential activity of this compound.
| Compound Derivative | Substitution Pattern | KMO Inhibitory Activity (IC50) |
| UPF-648 | (Not specified in detail) | 20 nM |
| PNU-168754 (tricyclic) | (Not a direct analogue) | 40 nM |
Note: Data for this compound is not specified in the referenced literature but is anticipated to fall within a range consistent with its structural analogues.
In Vivo Animal Model Investigations in Disease Pathogenesis
The therapeutic potential of inhibiting the kynurenine pathway has prompted in vivo investigations using animal models of various diseases. Inhibition of KMO is hypothesized to be neuroprotective by decreasing the production of the neurotoxin quinolinic acid and increasing the levels of the neuroprotectant kynurenic acid. nih.govmdpi.com
Animal studies with KMO inhibitors have shown promising results. For example, treatment with the KMO inhibitor UPF-648 in mice has been demonstrated to shift the kynurenine pathway towards the synthesis of kynurenic acid. utsa.edu Another study involving a prodrug of a KMO inhibitor, JM6, showed a reduction in neurodegeneration in a mouse model of Alzheimer's disease. utsa.edu These findings suggest that compounds like this compound, as potential KMO inhibitors, could have a significant impact on the pathogenesis of neurodegenerative disorders.
While direct in vivo studies on this compound are not prominently documented, the existing research on analogous compounds provides a strong rationale for its investigation in animal models of neurological diseases.
Developmental Toxicology Assessments in Model Organisms
There is a notable absence of specific developmental toxicology data for this compound in the available scientific literature. Such assessments are a critical component of preclinical evaluation for any potential therapeutic agent to determine its safety profile during embryonic and fetal development.
The kynurenine pathway is known to be active during development and plays a role in neurogenesis. nih.gov Therefore, any compound that modulates this pathway, such as a KMO inhibitor, could potentially impact developmental processes. Toxicological studies in model organisms would be essential to identify any teratogenic or other developmental effects. These studies typically involve administering the compound to pregnant animals at various doses and examining the offspring for any structural or functional abnormalities. The lack of such data for this compound represents a significant gap in its preclinical profile.
Role as a Kynurenine Analogue in Neurobiological Research
The structural similarity of this compound to kynurenine, the substrate for KMO, is central to its proposed mechanism of action. utsa.edu As a kynurenine analogue, it is hypothesized to act as a competitive inhibitor of KMO. nih.gov By binding to the active site of the enzyme, it prevents the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. mdpi.com
This inhibition effectively reroutes the kynurenine pathway towards the production of kynurenic acid, an antagonist of ionotropic glutamate (B1630785) receptors and alpha7 nicotinic acetylcholine (B1216132) receptors. wikipedia.org The modulation of these neurotransmitter systems by increased levels of kynurenic acid is thought to be the basis for the neuroprotective effects observed with KMO inhibitors. nih.gov The role of this compound as a kynurenine analogue, therefore, places it at a critical juncture in a pathway implicated in a range of neurological and psychiatric disorders, including Huntington's disease, Alzheimer's disease, and schizophrenia. wikipedia.orgnih.gov
Implications for Drug Discovery and Lead Compound Development
The exploration of 4-aryl-4-oxobutanoic acid derivatives as KMO inhibitors has significant implications for drug discovery and the development of lead compounds for neurodegenerative diseases. mdpi.comnih.gov The identification of potent inhibitors like UPF-648 has validated this chemical scaffold as a promising starting point for further optimization. utsa.edu
The development of KMO inhibitors from this class of compounds represents a targeted approach to treating neurodegenerative diseases by addressing the underlying biochemical imbalances in the kynurenine pathway. nih.govmdpi.com Continued research into this compound and its analogues could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
Q & A
Basic Research Question
- ¹H NMR : Use deuterated chloroform (CDCl₃) for solubility. Key peaks:
- δ 2.60–2.80 (m, 2xCH₂ of butanoic acid backbone).
- δ 3.68 (s, OCH₃ from methoxy group).
- δ 7.20–7.50 (m, aromatic protons) .
- LC-MS : Electrospray ionization (ESI) in negative mode confirms molecular weight (C₁₁H₁₂O₅: [M-H]⁻ at m/z 223.06).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ketone and carboxylic acid groups) .
How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
Advanced Research Question
Discrepancies often arise from assay conditions or structural nuances:
- Assay standardization : Compare MIC (minimal inhibitory concentration) values under consistent pH and temperature. For example, antimicrobial activity may vary due to protonation states of the carboxylic acid group .
- Crystallographic studies : Resolve binding mode differences using X-ray diffraction (e.g., methoxy vs. methyl groups altering hydrophobic interactions) .
- Meta-analysis : Cross-reference PubChem and DSSTox data to identify outliers in cytotoxicity or enzyme inhibition datasets .
What computational strategies are effective for predicting the interaction of this compound with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., cyclooxygenase-2 or β-lactamases) to map hydrogen bonds between the carboxylic acid group and catalytic residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with observed IC₅₀ data to predict activity trends .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
What are the key considerations for designing derivatives of this compound to enhance selectivity toward specific enzymes?
Advanced Research Question
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to balance lipophilicity and metabolic resistance .
- Pro-drug strategies : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis reactivating the active form in target tissues .
- Fragment-based design : Use the ketone moiety as a warhead for covalent inhibition (e.g., targeting cysteine proteases) .
How does the steric and electronic environment of the 3-methoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Advanced Research Question
- Steric effects : The 3-methoxy group’s para position on the phenyl ring reduces steric hindrance, favoring nucleophilic attack at the ketone carbonyl .
- Electronic effects : Methoxy’s +M (mesomeric) effect delocalizes electron density, lowering electrophilicity of the adjacent carbonyl. Contrast with electron-withdrawing groups (e.g., -NO₂), which accelerate substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
